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molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4

2,3-Dihydro-benzofuran-3-ylamine

Cat. No. B011744
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

To the solution of benzofuran-3(2H)-one oxime (1.0 g, obtained from commercially available benzofuran-3(2H)-one via the procedure outlined for the synthesis of 4-fluorobenzofuran-3(2H)-one oxime from 4-fluorobenzofuran-3(2H)-one) in 50 mL MeOH, 10% Palladium on active carbon (0.1 g) was added. The mixture was evacuated then filled with H2 three times. Finally the oxime was reduced under a H2 balloon for 24 hours. The mixture was filtered through a pad of celite, and the cake was washed with MeOH twice. After removing the solvents under vacuum, 0.99 g brown-yellow residue was obtained as the desired amine. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H), 7.19 (t, 1H), 6.94 (t, 1H), 6.82 (d, 1H), 4.5-4.7 (m, 1H), 4.64 (s, 1H), 4.1-4.2 (m, 1H).
Name
4-fluorobenzofuran-3(2H)-one oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]2[C:8](=[N:11]O)[CH2:9][O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.FC1C2C(=O)COC=2C=CC=1>CO.[Pd]>[O:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:7]=2[CH:8]([NH2:11])[CH2:9]1

Inputs

Step One
Name
4-fluorobenzofuran-3(2H)-one oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC2=C1C(CO2)=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC2=C1C(CO2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
ADDITION
Type
ADDITION
Details
then filled with H2 three times
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the cake was washed with MeOH twice
CUSTOM
Type
CUSTOM
Details
After removing the solvents under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CC(C2=C1C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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